Methyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanamido)benzoate
Description
Methyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanamido)benzoate is a synthetic organic compound featuring a thiazole core substituted with a 4-chlorobenzamido group, a propanamido linker, and a methyl benzoate moiety. The compound’s design integrates halogenated aromatic systems (4-chlorophenyl) and ester functionalities, which may enhance binding affinity and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
methyl 4-[3-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-29-20(28)14-4-8-16(9-5-14)23-18(26)11-10-17-12-30-21(24-17)25-19(27)13-2-6-15(22)7-3-13/h2-9,12H,10-11H2,1H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFDQJXPJOHPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanamido)benzoate is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. This article delves into the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and potential applications in therapeutic contexts.
Molecular Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 431.90 g/mol. The structure includes a thiazole moiety, which contributes significantly to its biological properties due to the presence of sulfur and nitrogen atoms in the ring.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.90 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have reported that compounds with similar structures effectively target Gram-positive and Gram-negative bacteria through disruption of cell wall synthesis and function.
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer properties. The compound has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines. For example, it has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer models, likely through the modulation of key signaling pathways such as the PI3K/AKT pathway.
The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : By activating apoptotic pathways, it leads to programmed cell death in malignant cells.
- Cell Cycle Arrest : It may interfere with the normal progression of the cell cycle, preventing cancer cells from dividing.
Case Studies
- Study on Antimicrobial Efficacy : In a recent study published in the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antibacterial potential.
- Anticancer Activity Assessment : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 4-(3-(2-(4-chlorobenzamido)thiazol-4-yl)propanamido)benzoate can be contextualized by comparing it to three related thiazole derivatives synthesized in a 2013 Molecules study . These analogs share a thiazole backbone but differ in substituents and peripheral functional groups, leading to distinct physicochemical and biological profiles.
Structural and Functional Differences
Key Observations:
Substituent Effects: The target compound employs a 4-chlorobenzamido group directly attached to the thiazole ring, whereas analogs 10d, 10e, and 10f use arylurea moieties (e.g., trifluoromethylphenyl or chlorophenyl) linked via a piperazine-ethyl acetate chain. This distinction impacts electronic properties and steric bulk, with urea groups likely enhancing hydrogen-bonding capacity compared to the benzamido group .
Linker Diversity :
- The target compound utilizes a propanamido linker between the thiazole and benzoate groups, offering conformational flexibility. In contrast, 10d–10f feature a rigid piperazine-ethyl acetate linker, which may restrict rotational freedom and influence binding interactions in biological targets.
Synthetic Yields: The ethyl acetate analogs (10d–10f) exhibit high yields (89.1–93.4%), attributed to optimized coupling reactions involving urea formation and piperazine functionalization .
Molecular Weight and Drug-Likeness :
- The target compound (~432.9 Da) is smaller than 10d–10f (514.2–548.2 Da), aligning more closely with Lipinski’s rule of five (molecular weight <500 Da). This suggests better oral bioavailability prospects for the target compound compared to its bulkier analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
